2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide
Overview
Description
2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide is a complex organic compound with a molecular formula of C13H11Cl2N3O2S2 . This compound is notable for its unique structure, which includes a dichlorobenzyl group, a thienyl ring, and a hydrazinecarbothioamide moiety. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide involves several steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with a thienyl compound under specific conditions to form the intermediate product. This intermediate is further reacted with N-methylhydrazinecarbothioamide to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and recrystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents like THF or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: This compound shares the dichlorobenzyl group and has similar chemical properties.
3,4-Dichlorobenzyl chloride: Another related compound used in organic synthesis.
Di-2,4-dichlorobenzyltin complexes: These complexes have similar structural features and are studied for their biological activities.
Uniqueness
2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide is unique due to its combination of a dichlorobenzyl group, a thienyl ring, and a hydrazinecarbothioamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
1-[[3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carbonyl]amino]-3-methylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2S2/c1-17-14(22)19-18-13(20)12-11(4-5-23-12)21-7-8-2-3-9(15)6-10(8)16/h2-6H,7H2,1H3,(H,18,20)(H2,17,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQGYFLPOJDQAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=C(C=CS1)OCC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115438 | |
Record name | 3-[(2,4-Dichlorophenyl)methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343375-86-0 | |
Record name | 3-[(2,4-Dichlorophenyl)methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343375-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2,4-Dichlorophenyl)methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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